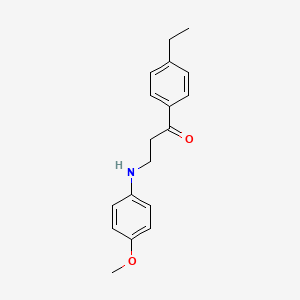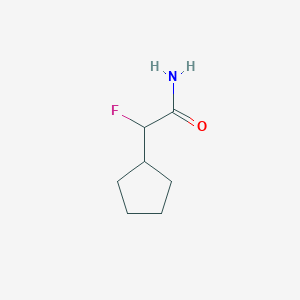
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone, also known as EPHEDRINE, is a chemical compound that has been used for various purposes, including as a stimulant, decongestant, and appetite suppressant. It is synthesized from ephedra plants, which have been used in traditional Chinese medicine for thousands of years. In recent years, there has been a growing interest in the scientific research application of EPHEDRINE due to its potential therapeutic properties.
Mécanisme D'action
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone works by stimulating the sympathetic nervous system, which is responsible for the body's "fight or flight" response. This results in an increase in heart rate, blood pressure, and respiration, which can help to alleviate the symptoms of asthma and other respiratory conditions. Additionally, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which can help to suppress appetite and increase metabolism.
Biochemical and physiological effects
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has a number of biochemical and physiological effects on the body. In addition to its ability to stimulate the sympathetic nervous system, it has been shown to increase the release of adrenaline and other hormones, which can help to increase energy levels and improve athletic performance. Additionally, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been shown to increase the release of glucose from the liver, which can help to maintain blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a bronchodilator, which can be useful for studying the effects of respiratory conditions on the body. Additionally, its ability to suppress appetite and increase metabolism can be useful for studying the effects of weight loss on the body. However, 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone also has a number of limitations, including its potential for abuse and its side effects, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research into the scientific applications of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone. One area of research could focus on its potential as a treatment for respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Another area of research could focus on its potential as a weight loss aid, particularly in combination with other compounds. Additionally, there is potential for research into the use of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone in the treatment of other conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone involves a multi-step process that begins with the extraction of ephedra plants. The extracted material is then purified and subjected to various chemical reactions to produce the final product. The most common method of synthesis involves the reduction of ephedrine hydrochloride with sodium borohydride.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been the subject of numerous scientific studies that have investigated its potential therapeutic properties. One area of research has focused on its ability to act as a bronchodilator, which can help to alleviate the symptoms of asthma and other respiratory conditions. Other studies have investigated its potential as a weight loss aid, due to its ability to suppress appetite and increase metabolism.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBIHGUYHHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)

![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)


![1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2782474.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperazine](/img/structure/B2782475.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2782478.png)